molecular formula C13H24N2O B2421348 1-(Cyclohexylamino)cyclohexane-1-carboxamide CAS No. 97039-50-4

1-(Cyclohexylamino)cyclohexane-1-carboxamide

Cat. No.: B2421348
CAS No.: 97039-50-4
M. Wt: 224.348
InChI Key: JCECHFSIKQEWSJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)cyclohexane-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This compound belongs to the class of 1,1-disubstituted cyclohexane carboxamides, a structural motif that has enriched the medicinal chemistry field with several bioactive candidates demonstrating diverse biological activities . While specific studies on this exact molecule are not readily available, research on closely related analogues provides strong evidence of its potential research value. The core cyclohexane carboxamide structure is recognized for its relevance in anticancer research. Specifically, structurally similar compounds have been designed, synthesized, and evaluated for their in-vitro antitumor activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), liver hepatocellular carcinoma (HepG2), lung adenocarcinoma (A549), and colorectal adenocarcinoma (Caco-2) . Certain derivatives have exhibited promising activity, with mechanisms of action that include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase . This makes the cyclohexane carboxamide scaffold a valuable template for developing novel apoptosis inducers. Furthermore, carboxamide functional groups are prevalent in the design of compounds that interact with various biological receptors. For instance, other carboxamide-type compounds, though different in structure, have been extensively studied for their activity as agonists for cannabinoid CB1 and CB2 receptors, highlighting the pharmacological importance of the carboxamide moiety in ligand-receptor interactions . Researchers may therefore investigate this compound as a building block or reference standard in the synthesis and biological screening of new chemical entities for a range of therapeutic areas. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclohexylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h11,15H,1-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECHFSIKQEWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)cyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone followed by subsequent reactions to introduce the carboxamide group. One common method involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
1-(Cyclohexylamino)cyclohexane-1-carboxamide is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives showing lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It has been noted that the compound can inhibit certain enzymes involved in tumor progression, leading to disrupted cellular processes and enhanced apoptosis in cancer cells .

Biological Research

Enzyme Inhibition Studies
Research involving this compound has focused on its role as an enzyme inhibitor. For example, studies have explored its effects on splicing modulation of mRNA, indicating potential applications in gene therapy and the treatment of diseases linked to splicing errors .

Protein Interaction Studies
The compound is also utilized in studies examining protein interactions, which are critical for understanding various biological processes and disease mechanisms. Its ability to form stable complexes with target proteins makes it a valuable tool in biochemical research .

Industrial Applications

Synthesis of Bioactive Compounds
In industrial chemistry, this compound serves as an intermediate for synthesizing other bioactive compounds. Its versatile reactivity allows for the creation of derivatives that may possess enhanced pharmacological properties or novel functionalities suitable for various applications .

Development of Consumer Products
Additionally, derivatives of this compound have been explored for use in consumer products, particularly as sensates in oral care formulations. The synthesis of cyclohexane carboxamide derivatives has shown promise in enhancing the sensory experience of products like mouthwash and toothpaste .

Case Studies

Study Focus Findings
Abd-Allah et al. (2018)Antitumor activityIdentified several derivatives with significant cytotoxic effects against breast cancer cell lines (IC50 = 3.25 μM) compared to doxorubicin (IC50 = 6.77 μM) .
Mohareb et al. (2023)QSAR modelingDeveloped quantitative structure–activity relationship models indicating strong correlations between structural modifications and biological activity against NSCLC cells .
PMC2801547 (2009)mRNA splicing modulationDemonstrated that specific analogs can inhibit mRNA splicing, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylamino)cyclohexane-1-carboxamide is unique due to the presence of both the amino and carboxamide groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and other research areas .

Biological Activity

1-(Cyclohexylamino)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexylamine with cyclohexanecarboxylic acid derivatives. The structure is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. The compound is characterized by its amide functional group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related cyclohexane carboxamide derivatives. For example, a derivative evaluated against several cancer cell lines (MCF-7, HepG2, A549, Caco-2) exhibited significant cytotoxic effects. Notably, compound 5i demonstrated an IC50 value of 3.25 μM against the MCF-7 breast cancer cell line, outperforming doxorubicin (IC50 = 6.77 μM) in terms of potency .

Table 1: Antitumor Activity of Cyclohexane Derivatives

CompoundCell LineIC50 (μM)Reference
5iMCF-73.25
DoxorubicinMCF-76.77
5aHepG2Not reported
5bA549Not reported

The mechanism behind the antitumor activity involves induction of apoptosis and cell cycle arrest. Compound 5i was shown to significantly inhibit cell proliferation through apoptosis pathways, as evidenced by flow cytometry analyses that indicated increased sub-G1 populations in treated cells .

Other Biological Activities

Beyond antitumor effects, cyclohexane derivatives have been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial properties, although specific data for this compound is limited.
  • Histone Deacetylase Inhibition : Some related compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play a pivotal role in cancer progression and other diseases .

Case Studies

A notable study involved the evaluation of a series of cyclohexane-1-carboxamide derivatives for their potential as HDAC inhibitors. Compounds were screened for their ability to inhibit human HDAC1 and HDAC6, with some exhibiting low nanomolar IC50 values, indicating strong inhibitory potential .

Table 2: HDAC Inhibition Potency

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)
6i76
VorinostatNot specifiedNot specified

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyclohexylamino)cyclohexane-1-carboxamide derivatives?

The synthesis typically involves condensation reactions between cyclohexylamine and cyclohexane-1-carboxamide precursors. For example, chloroacetyl chloride is reacted with intermediates like 1-(phenylamino)cyclohexane-1-carboxamide in chloroform under reflux, followed by purification via column chromatography . Solvent choice (e.g., ethanol or chloroform) and stoichiometric control of amine reactants are critical for yield optimization.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.5 ppm) and carboxamide connectivity. Mass spectrometry (EI) validates molecular weight, with fragmentation patterns aligning with cyclohexyl and carboxamide moieties .

Q. What biological assays are commonly used to evaluate apoptosis-inducing activity in cyclohexane-1-carboxamide derivatives?

Standard assays include caspase-3/7 activation assays and flow cytometry with Annexin V/PI staining. For example, derivatives like 5i–5l (structurally analogous compounds) are tested on cancer cell lines (e.g., MCF-7) to quantify IC₅₀ values and apoptotic markers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing sterically hindered cyclohexane-1-carboxamide derivatives?

Steric hindrance can be mitigated by:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introducing microwave-assisted synthesis to enhance reaction kinetics.
  • Employing coupling agents like HATU or DCC for amide bond formation in low-yielding steps .

Q. What strategies are recommended to resolve discrepancies in biological activity data among structurally similar analogs?

Discrepancies may arise from subtle substituent effects. Strategies include:

  • Comparative QSAR modeling : Correlating electronic (e.g., Hammett σ values) or steric parameters (e.g., Taft’s Es) with activity trends.
  • Conformational analysis : Computational studies (e.g., DFT or MD simulations) to assess how cyclohexyl ring puckering affects target binding, as demonstrated in phenylalanine cyclohexane analogs .
  • Dose-response refinement : Repeating assays under standardized conditions (e.g., hypoxia vs. normoxia) to isolate microenvironmental effects .

Q. What analytical methodologies are suitable for detecting degradation products of this compound under varying storage conditions?

High-resolution LC-MS/MS identifies hydrolytic degradation products (e.g., cyclohexylamine or carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) paired with forced degradation (acid/base/oxidative stress) reveal susceptibility profiles. PXRD and DSC assess crystallinity changes impacting stability .

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